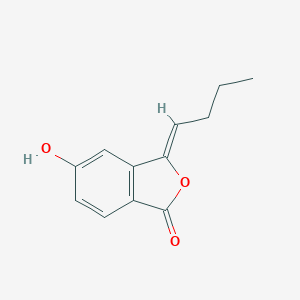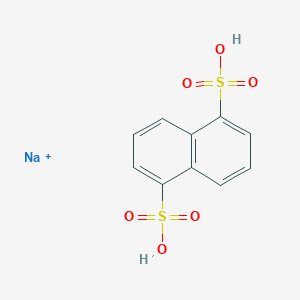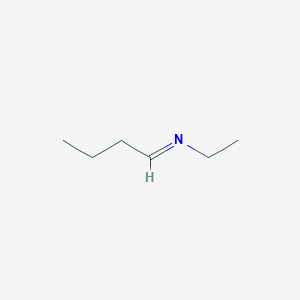
Ethanamine, N-butylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, N-butylidene-, also known as N-butylideneethanamine or NBE, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a colorless liquid with a boiling point of 129-131°C and a density of 0.872 g/mL. In
Wirkmechanismus
The mechanism of action of NBE is not fully understood. However, studies have suggested that it may act as a monoamine oxidase inhibitor, which could explain its potential use in the treatment of neurological disorders. It may also act as a chiral auxiliary by forming a diastereomeric complex with a chiral molecule, which could facilitate asymmetric synthesis.
Biochemische Und Physiologische Effekte
Studies have shown that NBE can affect the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of NBE.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NBE is its relatively simple synthesis method, which makes it easily accessible for researchers. It is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of NBE is its low solubility in water, which could limit its potential applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of NBE. One area of research could be the development of NBE derivatives with improved solubility and bioactivity. Another area of research could be the investigation of NBE's potential use as a chiral auxiliary in the synthesis of complex molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of NBE and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, NBE is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its potential use in medicinal chemistry, organic synthesis, and materials science. Although the mechanism of action and biochemical and physiological effects of NBE are not fully understood, it has shown promise in the treatment of various diseases. Further research is needed to fully understand the potential applications of NBE and its derivatives.
Synthesemethoden
NBE can be synthesized through the reaction of butanal and ethylamine in the presence of a catalyst such as sodium ethoxide. This reaction results in the formation of NBE and ethanol as a byproduct. The yield of NBE can be improved by using a solvent such as benzene or toluene.
Wissenschaftliche Forschungsanwendungen
NBE has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, NBE has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
1611-12-7 |
|---|---|
Produktname |
Ethanamine, N-butylidene- |
Molekularformel |
C6H13N |
Molekulargewicht |
99.17 g/mol |
IUPAC-Name |
N-ethylbutan-1-imine |
InChI |
InChI=1S/C6H13N/c1-3-5-6-7-4-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
BLARBXSPVIJGSG-UHFFFAOYSA-N |
SMILES |
CCCC=NCC |
Kanonische SMILES |
CCCC=NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
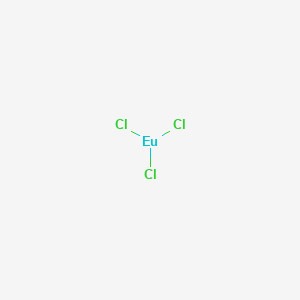
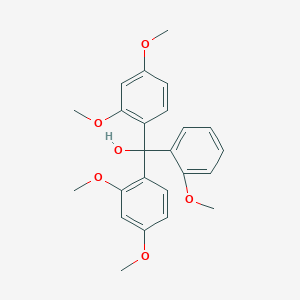
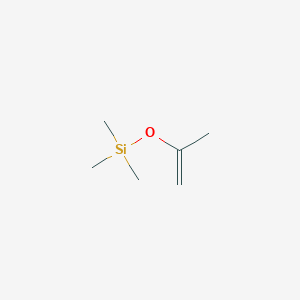
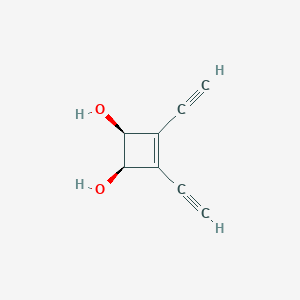
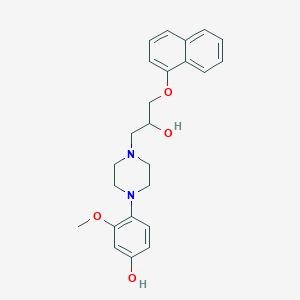
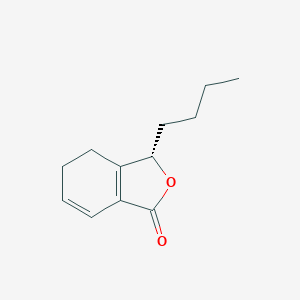
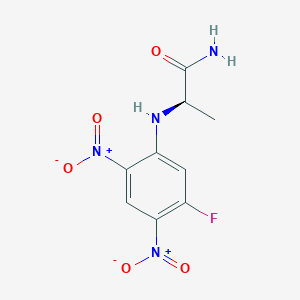

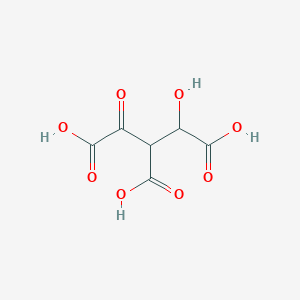
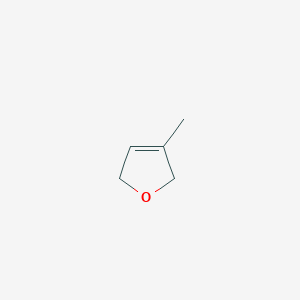
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)
